molecular formula C16H21N3O B14177165 2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol CAS No. 917955-88-5

2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol

Cat. No.: B14177165
CAS No.: 917955-88-5
M. Wt: 271.36 g/mol
InChI Key: OTJUUWKQFLPILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol is a chemical compound known for its unique structure and properties It is composed of a central ethanol moiety bonded to two pyridin-2-yl groups through ethylamine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of pyridin-2-yl compounds with ethylamine derivatives. One common method includes the reaction of 2-(pyridin-2-yl)ethanol with bis(2-chloroethyl)amine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the pyridin-2-yl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol involves its interaction with molecular targets such as histamine receptors. The compound can bind to these receptors, modulating their activity and influencing physiological responses. The specific pathways involved depend on the receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)ethylamine: A simpler analog with similar biological activity but lacking the ethanol moiety.

    2-(2-Hydroxyethyl)pyridine: Another related compound with a hydroxyl group instead of the ethylamine linkage.

Uniqueness

2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol is unique due to its dual pyridin-2-yl groups and ethanol moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and interact with biological receptors makes it a valuable compound in various research fields .

Properties

CAS No.

917955-88-5

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-[bis(2-pyridin-2-ylethyl)amino]ethanol

InChI

InChI=1S/C16H21N3O/c20-14-13-19(11-7-15-5-1-3-9-17-15)12-8-16-6-2-4-10-18-16/h1-6,9-10,20H,7-8,11-14H2

InChI Key

OTJUUWKQFLPILL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN(CCC2=CC=CC=N2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.